molecular formula C13H18O4 B045442 9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid CAS No. 1944-63-4

9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid

Cat. No.: B045442
CAS No.: 1944-63-4
M. Wt: 238.28 g/mol
InChI Key: PCCFNLPWOFTZPJ-RVBZMBCESA-N
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Description

9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid is a dioxo monocarboxylic acid that consists of hydrindane bearing two oxo substituents at positions 1 and 5, a methyl substituent at position 7a, and a 2-carboxyethyl substituent at position 4. It is a bacterial metabolite and has been identified in the degradation pathway of testosterone in certain bacteria .

Preparation Methods

The compound is typically synthesized through the degradation of testosterone by bacteria such as Comamonas testosteroni. The degradation involves the aromatization of the A ring of testosterone followed by meta-cleavage of the ring. The product of the meta-cleavage reaction, 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-dien-4-oic acid, is further degraded by a hydrolase enzyme, TesD, to yield 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid .

Chemical Reactions Analysis

9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid undergoes various chemical reactions, including:

Scientific Research Applications

9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects through enzymatic hydrolysis. The enzyme TesD catalyzes the hydrolysis of a carbon-carbon bond in the precursor compound, leading to the formation of 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid and 2-hydroxyhexa-2,4-dienoic acid. This reaction is part of the bacterial degradation pathway of testosterone .

Comparison with Similar Compounds

9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid is similar to other intermediates in the testosterone degradation pathway, such as 4-hydroxy-2-oxohexanoic acid and 2-hydroxyhexa-2,4-dienoic acid . it is unique in its specific structure and role in the degradation process. Other similar compounds include:

Properties

IUPAC Name

3-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-13-7-6-10(14)8(2-5-12(16)17)9(13)3-4-11(13)15/h8-9H,2-7H2,1H3,(H,16,17)/t8-,9-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCFNLPWOFTZPJ-RVBZMBCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C(C1CCC2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)[C@H]([C@@H]1CCC2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472225
Record name 9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1944-63-4
Record name (3aS,4S,7aS)-Octahydro-7a-methyl-1,5-dioxo-1H-indene-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1944-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(7aS)-7a-methyl-1,5-dioxooctahydro-1H-inden-4-yl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.401
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid
Reactant of Route 2
9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid
Reactant of Route 3
9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid
Reactant of Route 4
9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid
Reactant of Route 5
9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid
Reactant of Route 6
9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid

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